molecular formula C23H28N2O2 B11598222 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B11598222
M. Wt: 364.5 g/mol
InChI Key: FSLBETMIUNCTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol is a complex organic compound that features an indole core, a methoxyphenyl group, and a piperidinyl moietyThe indole nucleus is a common structural motif in many bioactive molecules, contributing to the compound’s diverse biological activities .

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the methoxyphenyl group and the piperidinyl moiety through various substitution reactions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole derivatives with altered biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects . The methoxyphenyl and piperidinyl groups further enhance its binding properties and specificity.

Comparison with Similar Compounds

When compared to other indole derivatives, 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:

These compounds share the indole nucleus but differ in their additional functional groups and resulting biological activities.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)indol-1-yl]-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C23H28N2O2/c1-27-21-11-9-18(10-12-21)23-15-19-7-3-4-8-22(19)25(23)17-20(26)16-24-13-5-2-6-14-24/h3-4,7-12,15,20,26H,2,5-6,13-14,16-17H2,1H3

InChI Key

FSLBETMIUNCTHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4CCCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.